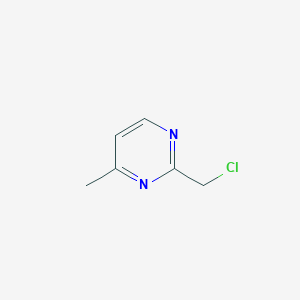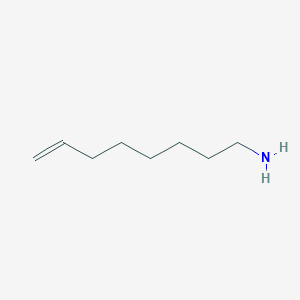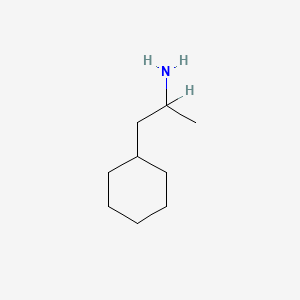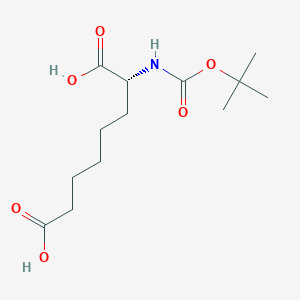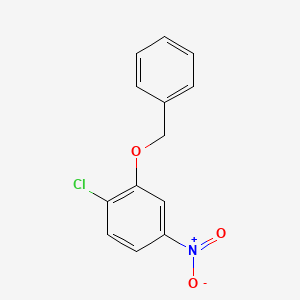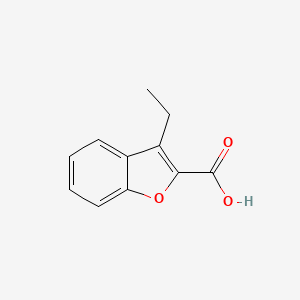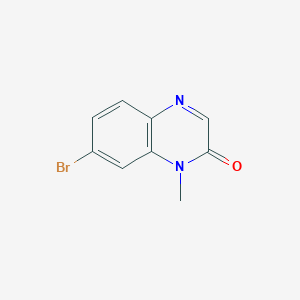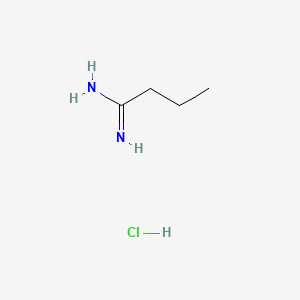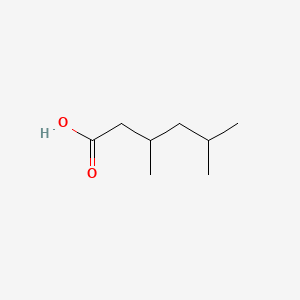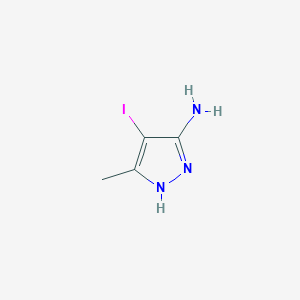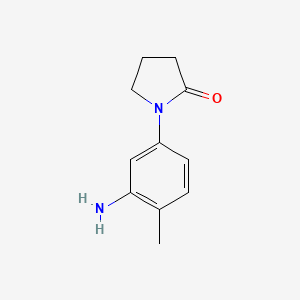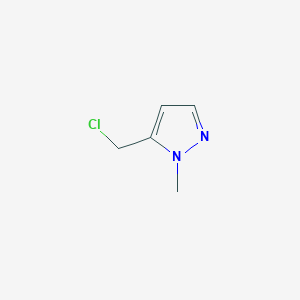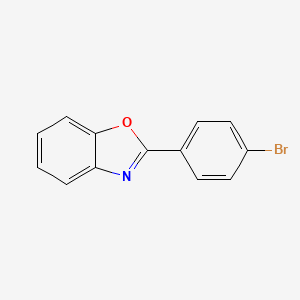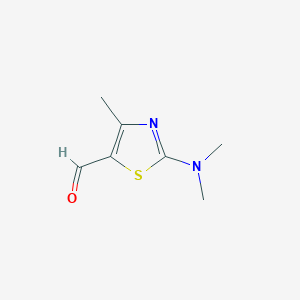
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, similar to benzene, and the parent compound of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom, and a propan-1-ol group attached to the 3-position of the pyrrole ring. The 2,5-positions of the pyrrole ring are substituted with methyl groups .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These heterocycles have been thoroughly characterized and evaluated for their antibacterial properties .
Antitubercular Activity
Some of the synthesized compounds from this chemical have also demonstrated strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .
Inhibition of Enoyl ACP Reductase
The compound has been used in the synthesis of molecules that have shown appreciable action against the enzyme Enoyl ACP Reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .
Inhibition of DHFR Enzymes
The synthesized molecules from this compound have exhibited significant action against DHFR (Dihydrofolate Reductase) enzymes . DHFR is an important enzyme involved in DNA synthesis and cell division, and its inhibition can lead to the development of anticancer and antimicrobial drugs .
Molecular Docking Studies
The synthesized compounds have been used in molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Inhibition of GATA Family Proteins
The compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUOXVSGSPMQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol | |
CAS RN |
54609-15-3 |
Source


|
| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

